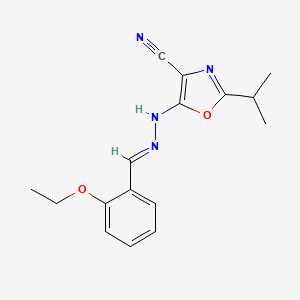
(E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile” is an organic compound containing an oxazole ring, a carbonitrile group, an ethoxy group, and a hydrazine group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the oxazole ring, the introduction of the ethoxy group, and the formation of the hydrazine group . The synthesis could potentially involve reactions such as nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom . The carbonitrile group (-CN) is a polar group that could participate in various interactions . The ethoxy group (-OCH2CH3) is a common ether group, and the hydrazine group (-NH-NH2) contains two nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxazole ring might undergo electrophilic substitution or nucleophilic addition reactions . The carbonitrile group could be hydrolyzed to form a carboxylic acid . The ethoxy group, being an ether, might undergo cleavage under acidic conditions . The hydrazine group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carbonitrile and ethoxy groups might increase its solubility in polar solvents . The compound might exhibit a relatively low boiling point due to the absence of strong intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Researchers Mahmoud, El-ziaty, Ismail, and Shiba (2011) explored the synthesis of novel pyrimidine and fused pyrimidine derivatives using similar compounds. Their work focused on investigating the anti-avian influenza (H5N1) virus activity of these compounds (Mahmoud et al., 2011).
Utilization in Biological Activities
- Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, and Theiszová (2005) utilized similar compounds for the synthesis of heterocycles with biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Green Chemistry Applications
- Kumaravel and Vasuki (2009) demonstrated a catalyst-free combinatorial library synthesis of novel derivatives using a similar method, highlighting the application in green chemistry (Kumaravel & Vasuki, 2009).
Potential as HIV Inhibitors
- Larsen, Zahran, Pedersen, and Nielsen (1999) synthesized triazenopyrazole derivatives, which showed moderate activity against HIV-1, using a method that could be related to the synthesis of (E)-5-(2-(2-ethoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile (Larsen et al., 1999).
Antimicrobial and Anticancer Properties
- Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, and Elaasser (2021) investigated the antimicrobial and anticancer properties of thiazole derivatives synthesized using similar methods (Al-Mutabagani et al., 2021).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties . For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-21-14-8-6-5-7-12(14)10-18-20-16-13(9-17)19-15(22-16)11(2)3/h5-8,10-11,20H,4H2,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAMAZQVUYVPNH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=C(N=C(O2)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=C(N=C(O2)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)

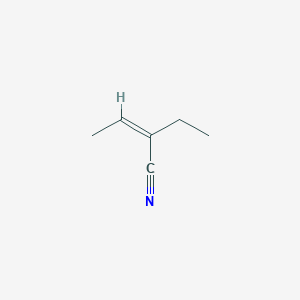
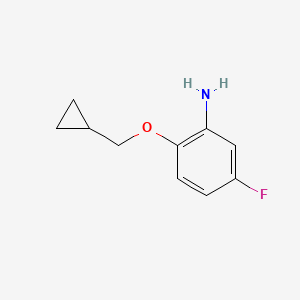
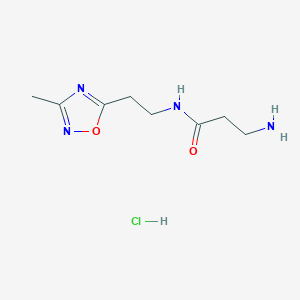
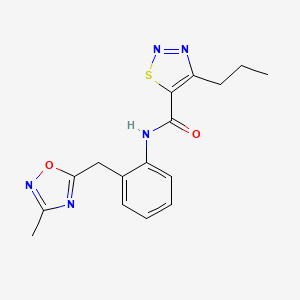
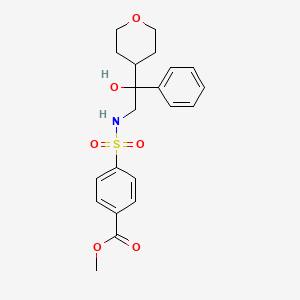
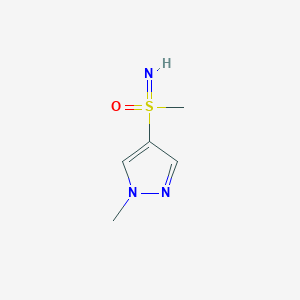

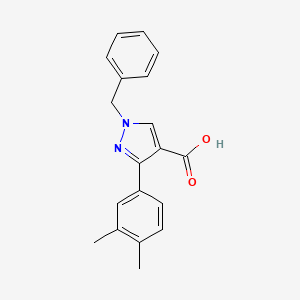
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)